molecular formula C9H8N2OS B2413427 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 564443-30-7

6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2413427
CAS No.: 564443-30-7
M. Wt: 192.24
InChI Key: DLXDDZCOOXLWAD-UHFFFAOYSA-N
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Properties

IUPAC Name

6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-7-8(6-1-2-6)10-9-11(7)3-4-13-9/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXDDZCOOXLWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564443-30-7
Record name 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminothiazole with cyclopropyl isocyanide under suitable conditions to form the imidazo[2,1-b][1,3]thiazole ring system . The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl₃) or other formylating agents .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and potentially improve its binding affinity to biological targets .

Biological Activity

6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₉H₈N₂OS
  • Molecular Weight : 192.24 g/mol
  • Structural Characteristics : The compound features an imidazo[2,1-b][1,3]thiazole core with a cyclopropyl substituent and an aldehyde functional group.

Synthesis

The synthesis of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves cyclocondensation reactions. A common method includes the reaction of 2-aminothiazole with cyclopropyl isocyanide under controlled conditions to form the desired imidazo[2,1-b][1,3]thiazole framework.

Antimicrobial Activity

Recent studies have indicated that compounds derived from the imidazo[2,1-b][1,3]thiazole framework exhibit significant antimicrobial properties. For instance:

  • In vitro tests demonstrated that 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde displayed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • A study reported that derivatives of imidazo[2,1-b][1,3]thiazoles exhibited potent cytotoxic effects against human carcinoma cell lines such as HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer). The compound 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde showed comparable activity to Doxorubicin®, a well-known chemotherapy agent .

The exact mechanisms through which 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and survival.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazo[2,1-b][1,3]thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde demonstrated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria. This suggests a promising application in treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, a series of novel imidazo[2,1-b][1,3]thiazoles were synthesized and tested against various cancer cell lines. The study found that compounds with structural similarities to 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibited IC50 values in the low micromolar range. This positions them as potential candidates for further development into therapeutic agents for cancer treatment.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC/IC50 Values
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehydeStructureAntimicrobial & AnticancerMIC: 8-32 µg/mL; IC50: Low µM
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehydeSimilar core with chlorophenyl groupAnticancerIC50: Moderate
Imidazo[2,1-b][1,3]thiazole-based chalconesChalcone derivativesAnticancerIC50: Varies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting with thiosemicarbazide derivatives and aldehydes. For example, cyclization of thiosemicarbazide with cyclopropanecarboxaldehyde under acidic or basic conditions (e.g., using POCl₃ or pyridine) can yield the imidazo-thiazole core . Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst (e.g., p-toluenesulfonic acid) to improve yields. Bromination at the C5 position using N-bromosuccinimide (NBS) may follow to introduce functional groups for further derivatization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming the cyclopropyl group (e.g., characteristic splitting patterns at δ 1.2–1.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm) .
  • IR Spectroscopy : Validates the aldehyde carbonyl stretch (~1700 cm⁻¹) and thiazole C-S bonds (~690 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for halogenated derivatives .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

Q. What are the recommended protocols for handling and storing this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) during structural elucidation?

  • Methodological Answer :

  • Deuterated Solvent Artifacts : Check for residual protonated solvent peaks (e.g., DMSO-d₅ at δ 2.5 ppm).
  • Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, distinguish between thiazole and imidazole protons .

Q. What strategies are effective for enhancing the compound's bioactivity through structural modification?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF₃ at the cyclopropyl ring) to improve metabolic stability .
  • SAR Studies : Replace the aldehyde with carboxamide or hydrazone moieties to evaluate antimicrobial or anticonvulsant activity .
  • Prodrug Design : Mask the aldehyde as an acetal to enhance bioavailability .

Q. How can catalytic systems be optimized for greener synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .
  • Catalyst Screening : Test Bi(III) salts or enzyme-mediated catalysis for cyclization steps to improve atom economy .

Q. How to resolve contradictions in biological assay results across different studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • In Vivo vs. In Vitro : Account for metabolic activation by pre-treating compounds with liver microsomes .

Q. What computational methods are used to predict the compound's binding affinity and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like 15-lipoxygenase (PDB ID: 1LOX). Focus on the aldehyde's hydrogen bonding with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropyl-thiazole moiety in hydrophobic pockets .

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